(2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE
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Overview
Description
The compound (2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic molecule that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorodifluoromethoxyphenyl group, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and an α-halo ketone under basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Chlorodifluoromethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the chlorodifluoromethoxy group is introduced using a suitable reagent.
Formation of the Imino Group: This involves the condensation of an amine with an aldehyde or ketone to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl and chlorodifluoromethoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE: has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study its effects on various biological pathways and its potential as a bioactive molecule.
Industrial Applications: It can be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Compounds involved in Knoevenagel Condensation: These compounds share similar synthetic routes and reaction mechanisms.
Uniqueness
(2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE: is unique due to its specific combination of functional groups and the thiazinane ring, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-[chloro(difluoro)methoxy]phenyl]imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrClF2N3O3S/c27-18-6-8-19(9-7-18)31-24(35)22-16-23(34)33(15-14-17-4-2-1-3-5-17)25(37-22)32-20-10-12-21(13-11-20)36-26(28,29)30/h1-13,22H,14-16H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCMBOQCWPCYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)OC(F)(F)Cl)N(C1=O)CCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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